molecular formula C6H8Cl2N4 B13897251 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride

3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride

Cat. No.: B13897251
M. Wt: 207.06 g/mol
InChI Key: KZSJKFGIMWWYFP-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. . The compound is often used in research settings to explore its biological activities and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride typically involves the construction of the imidazo[4,5-b]pyridine core. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated imidazo[4,5-b]pyridine derivatives, which can be further functionalized through cross-coupling reactions .

Scientific Research Applications

Chemistry: In chemistry, 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: The compound’s structural similarity to purines makes it a valuable tool in biological research. It can be used to study enzyme interactions, nucleic acid binding, and other biochemical processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a scaffold for developing drugs targeting various diseases, including cancer and neurological disorders .

Industry: While its industrial applications are less documented, the compound’s potential in drug development and chemical synthesis suggests it could be valuable in pharmaceutical manufacturing and other industries .

Comparison with Similar Compounds

Uniqueness: 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research and drug development .

Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-4-1-5-6(8-2-4)10-3-9-5;;/h1-3H,7H2,(H,8,9,10);2*1H

InChI Key

KZSJKFGIMWWYFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)N.Cl.Cl

Origin of Product

United States

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